molecular formula C11H20FNO2 B13500953 tert-Butyl (((1R,2R)-2-(fluoromethyl)cyclobutyl)methyl)carbamate

tert-Butyl (((1R,2R)-2-(fluoromethyl)cyclobutyl)methyl)carbamate

Cat. No.: B13500953
M. Wt: 217.28 g/mol
InChI Key: AUQKWYDXYPSKAU-IUCAKERBSA-N
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Description

rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoromethyl group attached to a cyclobutyl ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluoromethyl cyclobutyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclobutyl ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C11H20FNO2

Molecular Weight

217.28 g/mol

IUPAC Name

tert-butyl N-[[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl]carbamate

InChI

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-7-9-5-4-8(9)6-12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m0/s1

InChI Key

AUQKWYDXYPSKAU-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC[C@H]1CF

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC1CF

Origin of Product

United States

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